N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a 6-methylbenzo[d]thiazole core linked to a 4-nitrobenzamide group and a pyridin-2-ylmethyl substituent. This compound belongs to a broader class of N-(thiazol-2-yl)benzamide analogs, which are frequently explored for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-5-10-18-19(12-14)29-21(23-18)24(13-16-4-2-3-11-22-16)20(26)15-6-8-17(9-7-15)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUKGMSPYJSICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. Subsequent steps include nitration, alkylation, and amide formation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted benzamides and thiazoles.
Scientific Research Applications
The biological activity of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has been investigated in several studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively combat various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized below:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound B | Not specified | Not specified |
These results suggest that modifications in the structure can enhance antimicrobial efficacy.
Antitumor Activity
The structural characteristics of this compound have prompted investigations into its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of similar compounds against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings indicate that structural modifications can lead to varying degrees of cytotoxicity.
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in various models, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The nitro group plays a crucial role in the compound's biological activity, often engaging in redox reactions that modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity in N-(Thiazol-2-yl)benzamide Analogs
The activity of N-(thiazol-2-yl)benzamide derivatives is highly sensitive to substituent modifications. For example:
- In contrast, N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide analogs (e.g., GSK compounds from ) with sulfonyl or fluorophenyl groups exhibit distinct bioactivity profiles, such as kinase modulation or antibacterial effects .
- Methyl groups : The 6-methyl substitution on the benzo[d]thiazole ring (target compound) contrasts with N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (), where methyl groups on the phenyl ring (e.g., 3l–3p) influence solubility and crystallinity, as evidenced by melting points ranging from 106–181°C .
Physicochemical Properties
Comparative data for selected analogs:
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole ring, a nitro group , and a pyridine moiety connected through a benzamide core. The unique structural attributes contribute to its diverse pharmacological properties. The synthesis typically involves coupling substituted 2-amino benzothiazoles with appropriate reagents under optimized conditions to yield high-purity products. Common methods include:
- Coupling reactions with N-phenyl anthranilic acid.
- Purification through crystallization and characterization using techniques like IR, NMR, and mass spectrometry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3, highlighting their mechanism of action . The structure–activity relationship (SAR) analysis revealed that the presence of specific functional groups is critical for enhancing anticancer efficacy.
| Compound | Activity | Mechanism |
|---|---|---|
| 8j | Anticancer | Induces apoptosis via procaspase activation |
| 8k | Strongest activity | Highest procaspase activation |
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties. For instance, benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes and exhibit cytotoxic effects against various bacterial strains. The presence of the nitro group and the pyridine moiety is believed to enhance interactions with biological targets such as enzymes involved in infection pathways.
Structure-Activity Relationships (SAR)
The SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:
- The benzothiazole moiety is essential for anticancer activity.
- Modifications that alter electron density at specific positions can significantly impact the compound's ability to activate procaspase .
Notable Findings from Recent Studies
- Benzothiazole Derivatives : A series of derivatives were evaluated for their anticancer properties, showing selective activity against certain cancer cell lines while sparing normal cells.
- Mechanistic Insights : Studies indicate that compounds with an ortho-hydroxy substituent can participate in chelation with zinc ions, which is critical for procaspase activation .
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited cell proliferation in U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines. The results suggested that the compound selectively induces apoptosis in cancer cells through a caspase-dependent pathway.
Case Study 2: Antimicrobial Activity
A comparative study on related benzothiazole derivatives indicated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are critical for producing N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide with high yield?
- Methodological Answer: The synthesis typically involves three stages: (1) formation of the benzothiazole ring via cyclization of 2-amino-6-methylthiophenol with a nitro-substituted benzoyl chloride under acidic conditions, (2) nitration at the para position using HNO₃/H₂SO₄, and (3) coupling the pyridin-2-ylmethyl group via nucleophilic substitution in DMF with K₂CO₃ as a base. Key parameters include maintaining anhydrous conditions during coupling and optimizing nitration temperature (0–5°C) to minimize byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the nitro group and methyl substitution on the benzothiazole. Aromatic protons appear as doublets (δ 7.8–8.2 ppm) with coupling constants (~8 Hz) indicative of para substitution .
- HPLC-MS: Quantify purity (≥98%) using a C18 column (acetonitrile/water + 0.1% TFA) and validate molecular weight (MW: 407.42 g/mol) via ESI⁺-MS .
- FT-IR: Identify amide C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. How can researchers design a preliminary biological assay to evaluate antimicrobial activity?
- Methodological Answer: Use a broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL. Include positive controls (ciprofloxacin) and solvent controls. Monitor optical density (OD₆₀₀) at 24 hours. IC₅₀ values <32 µg/mL suggest promising activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s dihedral angles and intermolecular interactions?
- Methodological Answer: Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ). Grow crystals via slow evaporation (CHCl₃/MeOH, 3:1). Refinement reveals dihedral angles between benzothiazole and pyridine rings (~45–60°), with intermolecular π-π stacking (3.5–4.0 Å) stabilizing the lattice. Hydrogen bonds between nitro groups and solvent molecules (e.g., DMSO) improve packing .
Q. What strategies mitigate discrepancies in reported IC₅₀ values across cytotoxicity studies?
- Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HeLa or MCF-7) and passage numbers.
- Pre-normalize cell viability via ATP-based assays (e.g., CellTiter-Glo®) to avoid interference from nitro group redox activity.
- Compare data with structural analogs (e.g., 6-ethyl or 6-fluoro derivatives) to isolate substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or CDK2). Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G*). Key interactions:
- Pyridinylmethyl group forms cation-π interactions with Lys45 (EGFR).
- Nitro group stabilizes binding via hydrophobic pockets. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD) .
Q. What synthetic modifications enhance solubility for in vivo studies without compromising bioactivity?
- Methodological Answer: Introduce polar groups (e.g., morpholine or PEG chains) at the benzamide’s para position. Assess logP via shake-flask method: derivatives with logP <3 show improved aqueous solubility. Maintain the nitro group for activity; methylation of the pyridine nitrogen reduces hepatotoxicity .
Data Analysis & Optimization
Q. How to address low yields in the final coupling step of the synthesis?
- Methodological Answer: Troubleshoot via:
- Catalyst screening: Replace K₂CO₃ with Cs₂CO₃ for milder conditions.
- Solvent optimization: Use THF instead of DMF to reduce side reactions.
- Temperature control: Perform coupling at 40°C (microwave-assisted) for 30 minutes, increasing yield from 45% to 72% .
Q. What statistical methods validate SAR findings in derivative libraries?
- Methodological Answer: Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity. Use cross-validation (k-fold) to avoid overfitting. For example, electron-withdrawing groups (e.g., -NO₂) at position 4 correlate with improved IC₅₀ (R² = 0.89) .
Ethical & Technical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
